molecular formula C11H17N B1316156 N-ethyl-2-phenylpropan-1-amine CAS No. 52497-69-5

N-ethyl-2-phenylpropan-1-amine

Cat. No.: B1316156
CAS No.: 52497-69-5
M. Wt: 163.26 g/mol
InChI Key: YRJYTEMOKSUBHJ-UHFFFAOYSA-N
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Description

N-ethyl-2-phenylpropan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYTEMOKSUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578308
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-69-5
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Phenethylamine and Amphetamine Chemical Classes

N-ethyl-2-phenylpropan-1-amine is structurally classified as a member of the phenethylamine (B48288) family. The core of this classification is the phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine (B1201723) group. nih.gov Substituted phenethylamines, such as this compound, are derivatives of this basic structure, formed by replacing one or more hydrogen atoms with other functional groups. nih.gov

The compound is also recognized as a positional isomer of ethylamphetamine. It shares the same molecular formula but differs in the arrangement of its atoms. Specifically, in this compound, the ethyl group is attached to the nitrogen atom of a 2-phenylpropan-1-amine structure. This contrasts with its isomer, N-ethyl-1-phenylpropan-2-amine (ethylamphetamine), where the amine group is located on the second carbon of the propane (B168953) chain. This structural distinction is significant as it influences the compound's chemical and pharmacological properties. The parent compound, 2-phenylpropan-1-amine (also known as β-methylphenethylamine or BMPEA), is itself a positional isomer of amphetamine. researchgate.net

Table 1: Structural Comparison of this compound and Related Compounds
Compound NameCore StructureKey SubstituentsRelationship to this compound
PhenethylaminePhenyl ring attached to an ethylamine group-Parent compound of the chemical class
Amphetamine (1-phenylpropan-2-amine)PhenethylamineMethyl group at the alpha position of the ethyl chainPositional isomer of the parent amine
2-Phenylpropan-1-amine (BMPEA)PhenethylamineMethyl group at the beta position of the ethyl chainParent amine of this compound
This compound2-Phenylpropan-1-amineEthyl group on the nitrogen atomN/A
Ethylamphetamine (N-ethyl-1-phenylpropan-2-amine)AmphetamineEthyl group on the nitrogen atomPositional isomer

Significance in Organic Synthesis and Medicinal Chemistry Research

In the field of organic synthesis, N-ethyl-2-phenylpropan-1-amine and its structural relatives are of interest as intermediates and building blocks for more complex molecules. The synthesis of related primary amines, such as 2-phenylpropan-1-amine, has been documented through methods like the reduction of 2-phenylpropionitrile using a catalyst such as 5% palladium on carbon in the presence of hydrogen and hydrochloric acid. chemicalbook.com

A common synthetic route to secondary amines like this compound is through reductive amination. This would typically involve the reaction of 2-phenylpropanal (B145474) with ethylamine (B1201723), followed by reduction of the resulting imine. Another potential pathway is the direct N-alkylation of 2-phenylpropan-1-amine with an ethylating agent. The synthesis of the related compound ethcathinone (B106627) (N-ethyl-2-amino-1-phenylpropan-1-one) has been achieved by reacting a racemic mixture of 2-bromopropiophenone (B137518) with ethylamine. nih.gov Such synthetic methodologies are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The unique structure of these amines allows for various functionalizations, making them versatile precursors. solubilityofthings.com

Scope of Academic Inquiry into N Ethyl 2 Phenylpropan 1 Amine

Strategies for Carbon-Nitrogen Bond Formation in Substituted Propan-1-amines

The construction of the C-N bond is the cornerstone of amine synthesis. For substituted propan-1-amines like this compound, two classical yet continually refined strategies are predominant: reductive amination and nucleophilic substitution.

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for preparing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.orgpearson.com For the synthesis of this compound, the reaction proceeds between phenylacetone (B166967) (phenyl-2-propanone) and ethylamine (B1201723). wikipedia.orgwikimedia.org

The reaction is typically carried out under weakly acidic conditions to facilitate the initial condensation to the imine intermediate. A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling.

Key Features of Reductive Amination:

Operational Simplicity : It is often a one-pot reaction, combining the carbonyl compound, amine, and reducing agent. researchgate.net

Wide Substrate Scope : The method is applicable to a broad range of ketones and aldehydes. pearson.com

Control over Alkylation : It is a primary method for producing secondary and tertiary amines with minimal over-alkylation, a common issue in direct N-alkylation methods. wikipedia.org

Below is a table summarizing common reducing agents used in reductive amination.

Reducing AgentTypical Reaction ConditionsNotes
Sodium borohydride (B1222165) (NaBH₄)Methanol or ethanol, room temperatureMild, selective for carbonyls, but can reduce the initial ketone if addition is not controlled.
Sodium cyanoborohydride (NaBH₃CN)Methanol, pH 6-7Selective for the iminium ion over the ketone, allowing for one-pot reactions.
Sodium triacetoxyborohydride (B8407120) (STAB)Dichloroethane (DCE) or Tetrahydrofuran (THF)Mild and effective, often preferred for its ease of handling and broad applicability.
Catalytic Hydrogenation (H₂/Catalyst)Pd/C, PtO₂, or Raney NickelAn effective method, though it can sometimes lead to debenzylation in molecules with benzyl (B1604629) groups. wikipedia.org

The choice of reducing agent and reaction conditions is critical for optimizing the yield and purity of this compound.

Nucleophilic substitution provides an alternative pathway for forming the C-N bond. acs.org In this approach, ethylamine acts as a nucleophile, displacing a leaving group attached to the 1-position of a 2-phenylpropane scaffold. evitachem.com A common precursor for this reaction would be 1-bromo-2-phenylpropane (B73299) or a similar halogenated derivative.

The reaction follows a typical Sₙ2 mechanism, where the ethylamine attacks the carbon atom bearing the leaving group. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction temperature. For instance, the synthesis of related cathinone (B1664624) derivatives has been achieved by reacting 2-bromopropiophenones with ethylamine. nih.gov

While direct, this method can be complicated by side reactions, such as elimination, and the potential for over-alkylation where the product secondary amine reacts further with the alkyl halide. researchgate.net

Chemoenzymatic and Stereoselective Synthesis

The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods. Chemoenzymatic strategies, which combine chemical and enzymatic steps, are particularly powerful for producing chiral amines with high optical purity. acs.orgoup.com

Amine transaminases (ATAs or TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone acceptor. mdpi.comasm.org This biocatalytic approach is highly valued for its exceptional stereoselectivity, often yielding products with very high enantiomeric excess (ee). bohrium.com

For the synthesis of enantiopure this compound, the process would involve the reductive amination of a prochiral ketone, such as 1-phenylpropan-2-one, using an (R)- or (S)-selective transaminase. rsc.orgrsc.org

Advantages of Transaminase-Mediated Synthesis:

High Enantioselectivity : Can produce either the (R) or (S) enantiomer with >99% ee. rsc.orgresearchgate.net

Mild Reaction Conditions : Reactions are typically run in aqueous buffers at or near room temperature and neutral pH. oup.com

Sustainability : As a biocatalytic method, it is considered an environmentally friendly alternative to classical chemical routes. rsc.org

Research has demonstrated the successful application of various transaminases for the synthesis of 1-arylpropan-2-amines. The choice of enzyme and amine donor is crucial for achieving high conversion and selectivity. rsc.orgrsc.org

Transaminase TypeSubstrateAmine DonorConversionEnantiomeric Excess (ee)Reference
ArR-TA1-phenylpropan-2-onesec-Butylamine92%>99% (R) rsc.org
ArR-TA3,4-disubstituted 1-phenylpropan-2-onessec-Butylamine88-89%>99% (R) rsc.org
AtR-TA1-phenylpropan-2-oneIsopropylamine~70%>99% (R) rsc.org

To create more efficient and integrated synthetic sequences, upstream chemical reactions can be coupled with biocatalytic steps. The Wacker-Tsuji oxidation is a prime example of a metal-catalyzed reaction that can be integrated into the synthesis of propanamines. wikipedia.orgorganic-chemistry.org This reaction uses a palladium(II) catalyst to oxidize a terminal alkene to a methyl ketone. nih.govnih.gov

In a chemoenzymatic cascade for producing chiral amines, an accessible starting material like an allylbenzene (B44316) can first be oxidized to the corresponding 1-arylpropan-2-one via a Wacker-Tsuji reaction. researchgate.net This ketone intermediate is then directly converted into the chiral amine in the same pot using an amine transaminase. acs.orgkaust.edu.sa This one-pot approach enhances process efficiency by avoiding the isolation and purification of intermediates. kaust.edu.sa

A sequential chemoenzymatic process has been described involving the Wacker-Tsuji oxidation of allylbenzenes followed by the TA-catalyzed biotransamination of the resulting ketones, yielding optically active 1-arylpropan-2-amines with high conversion and excellent enantioselectivity. researchgate.net

Derivatization and Functionalization Strategies

Once this compound is synthesized, it can be further modified to create a variety of derivatives. These derivatization strategies typically target the secondary amine or the phenyl ring.

N-Acylation : The secondary amine can readily react with acylating agents like acid chlorides or anhydrides to form amides. For analytical purposes, derivatizing agents such as 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TCDMECF) or trifluoroacetic anhydride (B1165640) (TFAA) are used to create carbamate (B1207046) or trifluoroacetamide (B147638) derivatives, respectively, which can improve chromatographic separation and mass spectrometric detection. researchgate.netrcaap.pt

N-Alkylation : Further alkylation of the secondary amine can lead to the formation of a tertiary amine.

Reaction with NHS Esters : N-Hydroxysuccinimide (NHS) esters can react with the amine group to form stable amide bonds, a technique often used for labeling with fluorescent tags or other moieties. mdpi.com

Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups onto the aromatic core. The position of substitution (ortho, meta, or para) will be directed by the existing alkylamine side chain.

These functionalization strategies expand the chemical space accessible from the parent this compound structure, enabling the synthesis of a diverse library of related compounds.

Synthesis of Imino Schiff Bases

The formation of an imine, or Schiff base, is a fundamental reaction in amine synthesis, typically involving the condensation of a primary amine with an aldehyde or a ketone. scispace.com This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the imine. scispace.com This pathway is central to the synthesis of this compound, often as part of a reductive amination process.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N double bond of the imine. scispace.com This imine is then subjected to reduction. Common reducing agents for this step include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. Transaminase enzymes are also utilized in biocatalytic versions of this reaction, offering an environmentally favorable and highly selective route to chiral amines from prochiral ketones. rsc.org

The synthesis of various Schiff bases from different aromatic amines and carbonyl compounds is widely reported in the literature, highlighting the versatility of this reaction. researchgate.netrdd.edu.iq These methods can be adapted to produce a wide range of derivatives by modifying the starting ketone or amine. For instance, using different substituted phenylpropanones or various primary amines allows for the synthesis of a diverse family of N-substituted-2-phenylpropan-1-amine derivatives.

Alkylation and Acylation of the Amine Moiety

Direct modification of the amine group provides another strategic route to this compound and its derivatives. These methods typically start with a precursor amine, such as 2-phenylpropan-1-amine, and introduce the ethyl group (alkylation) or an acyl group (acylation).

Alkylation of the Amine Moiety

Alkylation involves the formation of a new carbon-nitrogen bond by reacting an amine with an alkylating agent, such as an alkyl halide. masterorganicchemistry.com To synthesize this compound, one could start with 2-phenylpropan-1-amine and react it with an ethyl halide (e.g., ethyl bromide). However, a significant challenge in the direct alkylation of primary amines is controlling the reaction to prevent over-alkylation. masterorganicchemistry.com The primary amine initially forms the desired secondary amine, but this product is often more nucleophilic than the starting amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

A more controlled and widely used method is indirect alkylation via an amide intermediate. This two-step process involves first acylating the primary amine (e.g., 2-phenylpropan-1-amine with acetic anhydride) to form an amide. The resulting amide is then reduced to the corresponding N-ethyl amine. ub.edu A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this reduction. ub.edu This method offers higher selectivity for the secondary amine product.

Table 1: Representative N-Alkylation Reaction Data
Starting AmineAlkylating/Acylating AgentReducing Agent (if applicable)BaseSolventYieldReference
2-Methyl-1-phenylpropan-2-amineAcetic AnhydrideLiAlH₄N/A (for acylation)AcOH (acylation), THF (reduction)82% ub.edu
2-Methylprop-2-en-1-amineDiethyl SulfateN/AK₂CO₃AcetonitrileN/A
Aniline DerivativesBenzyl ChlorideN/AK₂CO₃MeCN72%

Acylation of the Amine Moiety

Acylation is the process of introducing an acyl group (R-C=O) to the amine, resulting in the formation of an amide. This is a common reaction for derivatizing amines. This compound can be readily acylated by reacting it with an acyl chloride (e.g., ethanoyl chloride) or an acid anhydride. libretexts.org The reaction is typically rapid and involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Mechanisms of Action at Defined Molecular Targets

This compound, a compound belonging to the phenethylamine (B48288) class, exerts its effects through interactions with various molecular targets within the central nervous system. Its pharmacological profile is characterized by its influence on G protein-coupled receptors (GPCRs) and its modulation of enzyme activity.

Receptor Binding Affinities and Selectivity Profiles (e.g., GPCRs, TAAR1)

This compound and its structural analogs interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. medchemexpress.comnih.gov TAAR1 is recognized as a key target for endogenous trace amines and various psychoactive substances, including amphetamines. nih.govuniprot.org The activation of TAAR1 can modulate the signaling of several neurotransmitter systems. uniprot.org

TAAR1 is homologous to dopamine, adrenergic, and serotonin (B10506) receptors and is activated by a range of agonists. nih.gov The binding of agonists to TAAR1 triggers a conformational change, leading to signaling through different G protein subtypes, including G(s) and G(q)/G(11), which in turn activate adenylate cyclase or phospholipase C-beta, respectively. uniprot.org The interaction of amphetamine-like compounds with TAAR1 can lead to the modulation of dopamine signaling. researchgate.net For instance, amphetamine acts as an agonist at TAAR1, which can influence dopamine transporter function. researchgate.netwikipedia.org

While specific binding affinity data (Ki or EC50 values) for this compound at TAAR1 and other GPCRs are not extensively detailed in the provided search results, the structural relationship to compounds known to interact with these receptors suggests a potential for similar binding profiles. For example, the structurally related compound 2-phenylpropan-1-amine is a known agonist of human TAAR1. medchemexpress.com The binding of ligands to aminergic GPCRs like TAAR1 typically involves key residues within the transmembrane helices. nih.gov

Enzyme Interactions and Modulation (e.g., Amine Oxidase Inhibition)

Some phenethylamine derivatives are known to interact with and inhibit monoamine oxidases (MAO). nih.gov MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the metabolism of biogenic monoamines like dopamine and norepinephrine. nih.gov Inhibition of MAO can lead to increased levels of these neurotransmitters. The presence of a methyl group on the α-carbon of the phenethylamine structure can convert a substrate into an inhibitor of MAO. nih.gov While direct evidence for this compound's activity as a monoamine oxidase inhibitor is not explicitly provided in the search results, its structural similarity to other amphetamine derivatives that are potent and selective MAO inhibitors suggests this as a potential mechanism of action. nih.gov

Modulation of Monoamine Neurotransmitter Systems

This compound and its analogs are known to modulate the activity of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. nih.govnih.gov This modulation is a key aspect of their neuropharmacological effects.

Dopamine Transporter (DAT) Activity Modulation

This compound and its analog, N-methyl-2-phenylpropan-1-amine (MPPA), act as substrates for the dopamine transporter (DAT). nih.gov This means they are transported into the presynaptic neuron by DAT, competing with dopamine and potentially inducing reverse transport or efflux of dopamine. nih.govfrontiersin.org However, they are noted to be less potent than amphetamine in this regard. nih.govresearchgate.net The interaction with DAT is a primary mechanism for the stimulant properties of many phenethylamine derivatives. The potency of these compounds as DAT inhibitors can be influenced by their chemical structure. acs.org

Norepinephrine Transporter (NET) Activity Modulation

Similar to their action at DAT, this compound and its analog MPPA are also substrates for the norepinephrine transporter (NET). nih.govresearchgate.net Their releasing actions are reported to be more potent at NET than at DAT. nih.gov The interaction with NET leads to an increase in extracellular norepinephrine levels. The activity at NET is considered a significant factor in the cardiovascular effects of some of these compounds. nih.gov The potency of synthetic cathinones at NET is often in a similar range to their potency at DAT. acs.org

Serotonin Transporter (SERT) Activity Modulation

The activity of this compound and its close analogs at the serotonin transporter (SERT) is generally low. nih.govacs.org Studies on related compounds have shown a low affinity for SERT, which correlates with a low potency for inhibiting serotonin uptake. acs.org The serotonin transporter is a key target for many antidepressant medications, and its modulation can significantly impact serotonergic neurotransmission. nih.govportlandpress.comwikipedia.org However, for this compound and its immediate analogs, the primary mechanism of action appears to be focused on the dopamine and norepinephrine systems rather than the serotonin system. nih.gov

Interactive Data Table: Monoamine Transporter Activity of this compound and Related Compounds

CompoundDAT ActivityNET ActivitySERT ActivityReference
This compound SubstrateSubstrateLow affinity/activity nih.gov
N-methyl-2-phenylpropan-1-amine (MPPA) Substrate (less potent than amphetamine)Substrate (more potent than at DAT)Low affinity/activity nih.govresearchgate.net
Amphetamine Potent substrate-type releasing agentPotent substrate-type releasing agentWeak activity nih.gov

Preclinical Neuropharmacological Effects

Influence on Neurotransmitter Dynamics in Animal Models

This compound, also known as N,α-diethylphenethylamine (DEPEA), demonstrates a distinct profile of interaction with monoamine transporters, which are crucial for regulating the levels of key neurotransmitters in the brain. In vitro studies using rat brain synaptosomes have characterized DEPEA as a mixed norepinephrine-dopamine releasing agent (NDRA) and reuptake inhibitor (NDRI). wikipedia.org Specifically, it acts as a full releasing agent for norepinephrine but only a weak partial releaser of dopamine, with a maximal efficacy of approximately 40%. wikipedia.org

Further investigations in human embryonic kidney 293 (HEK293) cells transfected with monoamine transporters revealed that DEPEA did not significantly release norepinephrine and failed to release dopamine at all. wikipedia.org However, it maintained its function as a norepinephrine and dopamine reuptake inhibitor in this system. wikipedia.org Consistent with these findings, another study using rat striatal slices showed that DEPEA did not induce the efflux of dopamine. wikipedia.org

The potency of DEPEA as a releasing agent at dopamine transporters (DATs) and norepinephrine transporters (NETs) is notably lower than that of amphetamine. Studies have shown it to be at least 10-fold less potent. ebi.ac.uk This weaker action at DATs suggests a reduced likelihood of abuse potential compared to more potent psychostimulants. ebi.ac.uk

The interaction of this compound and its analogs with monoamine transporters is a key determinant of their neuropharmacological effects. Synthetic cathinones, a class of compounds structurally related to this compound, primarily exert their effects by targeting DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). researchgate.net They can act as either blockers of these transporters, substrates for release, or a hybrid of both, leading to increased concentrations of monoamines in the synaptic cleft. researchgate.net The specific pharmacological profile can vary widely, with some compounds mimicking the effects of cocaine and others exhibiting properties more similar to methamphetamine. researchgate.net

In vivo microdialysis studies in the nucleus accumbens of rats have provided further insights into the effects of related compounds on neurotransmitter levels. For instance, mephedrone (B570743) and methylone have been shown to produce dose-related increases in extracellular dopamine and serotonin, with a more pronounced effect on serotonin. researchgate.net

The following table summarizes the in vitro effects of this compound (DEPEA) on monoamine transporters.

CompoundTransporterActionPotency/EfficacyCell/Tissue System
This compound (DEPEA)NETReleasing AgentFull ReleaserRat Brain Synaptosomes
This compound (DEPEA)DATReleasing AgentWeak Partial Releaser (~40% efficacy)Rat Brain Synaptosomes
This compound (DEPEA)NETReuptake InhibitorActiveHEK293 Cells
This compound (DEPEA)DATReuptake InhibitorActiveHEK293 Cells
This compound (DEPEA)DATReleasing AgentNo efflux inducedRat Striatal Slices

Behavioral Phenotyping in Animal Models (e.g., locomotor activity, reinforcing effects)

The behavioral effects of this compound (DEPEA) in animal models are consistent with its neuropharmacological profile as a central nervous system stimulant.

Locomotor Activity:

In rodents, DEPEA has been shown to produce hyperlocomotion, a characteristic stimulant-like effect. wikipedia.org However, its potency in this regard is approximately 10-fold less than that of amphetamine. wikipedia.org Studies on related synthetic cathinones have also demonstrated their effectiveness as locomotor stimulants. researchgate.net For instance, N-ethyl-hexedrone (NEH) was found to induce acute anxiogenic effects at a medium dose in mice. acs.org The locomotor stimulant effects of these compounds are often dose-dependent. researchgate.net

Reinforcing Effects:

The reinforcing effects of phenethylamine analogs, including DEPEA, have been investigated using self-administration paradigms in rats. In these studies, male rats were trained to self-administer the compounds, demonstrating their reinforcing properties. researchgate.net Male rats were found to self-administer DEPEA, as indicated by a significant increase in active responses compared to inactive responses. researchgate.net Dose-response studies revealed an inverted U-shaped function for DEPEA, with a peak effect at 0.3 mg/kg/injection. ebi.ac.uk This indicates that as the dose increases beyond a certain point, the reinforcing effects may diminish.

It's important to note that while DEPEA demonstrates reinforcing effects, its potency is lower than that of amphetamine. researchgate.net This is consistent with its weaker activity at the dopamine transporter. ebi.ac.uk The abuse liability of such compounds often correlates with their potency at DAT. researchgate.net

The table below presents a summary of the behavioral effects of this compound (DEPEA) in animal models.

Behavioral AssayAnimal ModelCompoundKey Findings
Locomotor ActivityRodentsThis compound (DEPEA)Induces hyperlocomotion; ~10-fold less potent than amphetamine. wikipedia.org
Self-AdministrationMale RatsThis compound (DEPEA)Self-administered, indicating reinforcing properties. researchgate.net
Dose-Response in Self-AdministrationMale RatsThis compound (DEPEA)Inverted U-shaped dose-effect function, peaking at 0.3 mg/kg/injection. ebi.ac.uk

Structure Activity Relationship Sar Studies of N Ethyl 2 Phenylpropan 1 Amine and Analogues

Impact of Substituent Modifications on Pharmacological Activity

The biological activity of phenethylamines, including N-ethyl-2-phenylpropan-1-amine, is highly sensitive to structural alterations. Modifications to the phenyl ring and the amine group can drastically change a compound's potency, efficacy, and selectivity for various biological targets.

Phenyl Ring Substitutions and Electronic Effects

Substitutions on the aromatic phenyl ring can modulate the pharmacological profile of phenethylamine (B48288) derivatives by altering their electronic properties and steric bulk. For the broader class of β-phenethylamines, research indicates that the electronic nature of substituents on the phenyl ring influences potency at targets like the human trace amine-associated receptor 1 (hTAAR1). Analysis suggests that increased positive charge at the 3- and 4-positions of the ring is associated with higher potency nih.gov. This implies that electron-withdrawing groups at these positions may enhance activity.

Table 1: Predicted Effects of Phenyl Ring Substitutions on Pharmacological Activity
Position of SubstitutionType of SubstituentPredicted Effect on Activity/PotencyRationale
Para (4-position)Bulky Alkyl GroupDecreaseSteric hindrance can lead to reduced efficacy nih.gov.
Para (4-position)Halogen (e.g., -Cl, -F)IncreaseElectron-withdrawing nature and size may positively influence binding affinity nih.govresearchgate.net.
Meta (3-position)Electron-Withdrawing GroupIncreaseAssociated with increased positive charge, which correlates with higher potency at certain receptors nih.gov.
Ortho (2-position)Small GroupToleratedLess sensitive to steric bulk compared to the para-position nih.gov.

N-Substitution Patterns and Their Influence on Biological Interactions

Modification of the amino group is a critical determinant of activity at monoamine transporters. The parent compound of this compound is β-methylphenethylamine (BMPEA), a primary amine. The addition of an ethyl group to the nitrogen creates a secondary amine, which significantly alters its interaction with the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).

Studies directly comparing BMPEA with its N-methylated analogs provide a clear framework for understanding these effects. Research on rat brain synaptosomes shows that BMPEA (primary amine) and its N-methyl analog, MPPA (secondary amine), are substrates at both DAT and NET nih.govresearchgate.net. However, further N-alkylation to the tertiary amine DMPPA (N,N-dimethyl) results in a weak substrate active only at NET nih.govresearchgate.net. This demonstrates that while converting the primary amine to a secondary amine is tolerated, increasing the steric bulk further to a tertiary amine drastically reduces or eliminates activity, particularly at DAT nih.gov.

The potency of these compounds is also affected. Both BMPEA and MPPA were found to be at least 10-fold less potent than their structural isomer, amphetamine, as releasing agents at DAT and NET nih.govresearchgate.net. Increasing the size of the N-alkyl group from methyl to ethyl is expected to further modulate this interaction, as increased steric bulk at the nitrogen atom generally leads to lower efficacy ligands nih.gov.

Table 2: Effect of N-Substitution on Monoamine Transporter Activity for BMPEA Analogs nih.gov
CompoundN-SubstitutionAmine TypeActivity at DATActivity at NET
BMPEA-HPrimarySubstrateSubstrate
MPPA-CH₃SecondarySubstrateSubstrate
DMPPA-CH₃, -CH₃TertiaryInactiveWeak Substrate

Stereochemical Influence on Molecular Interactions and Biological Activity

The presence of a chiral center at the carbon atom adjacent to the phenyl ring in this compound means it exists as two distinct enantiomers, (R) and (S). This chirality is a crucial factor in its biological activity.

Enantiomeric Differences in Receptor Binding and Transporter Interactions

Biological systems, such as receptors and transporters, are themselves chiral. This inherent chirality leads to stereospecific interactions, where one enantiomer of a compound typically fits better into a binding site than the other. In the broader phenethylamine class, this principle is well-established. For the closely related compounds amphetamine and methamphetamine, the S-enantiomer exhibits significantly greater activity than the R-enantiomer rsc.org.

This enantioselectivity arises from the specific three-dimensional arrangement of amino acid residues in the binding pockets of monoamine transporters. One enantiomer can form more optimal or stable interactions (e.g., hydrogen bonds, hydrophobic interactions) than its mirror image, resulting in a higher binding affinity and potency. Therefore, it is expected that the (R) and (S) enantiomers of this compound will display different affinities and potencies for DAT, NET, and the serotonin (B10506) transporter (SERT). The use of single, chirally pure enantiomers is a key strategy in pharmaceutical development to maximize desired effects and improve safety profiles chemimpex.com.

Role of Chirality in Preclinical Pharmacodynamics

Given that the pharmacodynamic profile of this compound is driven by its interaction with monoamine transporters, its two enantiomers are expected to produce distinct physiological and behavioral responses. Preclinical studies on related chiral amines confirm that stereochemistry is a key factor in determining their effects as CNS stimulants and mood enhancers chemimpex.com. Therefore, the specific chiral configuration of this compound would be critical in defining the nature and intensity of its pharmacodynamic activity.

Comparative Analysis with Related Phenethylamine Derivatives

This compound (also known as N-ethyl-β-methylphenethylamine) is a structural isomer of the more widely known compound, N-ethylamphetamine. The key difference lies in the position of the methyl group on the propane (B168953) chain. In this compound, the amine is on carbon 1 and the phenyl group is on carbon 2, whereas in amphetamine derivatives, the amine is on carbon 2 and the phenyl group is on carbon 1. This seemingly small structural shift has significant pharmacological consequences.

Studies comparing β-methylphenethylamine (BMPEA) with its isomer amphetamine show that BMPEA is substantially less potent as a releasing agent at DAT and NET nih.gov. Similarly, a comparison between amphetamine and methamphetamine reveals that the N-methyl group of methamphetamine enhances its potency, making it a more effective inhibitor of DAT-mediated dopamine clearance than amphetamine nih.gov.

This compound combines two key structural features: the β-methyl arrangement of BMPEA and N-alkylation larger than that of methamphetamine. Based on SAR principles, the β-methyl structure confers lower potency at monoamine transporters compared to the amphetamine scaffold nih.gov. Furthermore, the N-ethyl group, being bulkier than an N-methyl group, is likely to further reduce potency relative to methamphetamine, consistent with the observation that increased steric bulk at the nitrogen is generally unfavorable nih.gov.

Table 3: Structural and Activity Comparison of Phenethylamine Derivatives
CompoundCore StructureN-SubstitutionRelative Potency at DAT/NET
Amphetamine1-phenylpropan-2-amine-H (Primary Amine)High
Methamphetamine1-phenylpropan-2-amine-CH₃ (Secondary Amine)Very High (Higher than Amphetamine) nih.gov
This compound2-phenylpropan-1-amine-CH₂CH₃ (Secondary Amine)Low (Lower than Amphetamine) nih.gov

Positional Isomers (e.g., 2-phenylpropan-1-amine vs. 1-phenylpropan-2-amine)

The position of the amine group on the propane chain significantly impacts the biological activity of phenylpropanamines. A direct comparison between 2-phenylpropan-1-amine (also known as β-methylphenethylamine or BMPEA) and its positional isomer, 1-phenylpropan-2-amine (amphetamine), demonstrates substantial differences in their potencies at monoamine transporters.

Research has shown that 2-phenylpropan-1-amine is a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), meaning it is transported into the neuron and induces the release of these neurotransmitters. researchgate.netnih.gov However, its potency is considerably lower than that of its isomer, amphetamine. researchgate.netnih.gov Specifically, 2-phenylpropan-1-amine is at least 10-fold less potent than amphetamine as a releasing agent at both DAT and NET. researchgate.netnih.gov While both isomers can produce increases in blood pressure, 2-phenylpropan-1-amine does so without the significant effects on heart rate or locomotor activity observed with amphetamine. researchgate.netnih.gov Another study noted that 2-phenylpropan-1-amine has approximately one-third the pressor potency of amphetamine. wikipedia.org

Table 1: Comparison of Potency at Monoamine Transporters
CompoundPositional IsomerPotency at DATPotency at NET
2-phenylpropan-1-amineβ-isomerLess PotentLess Potent
1-phenylpropan-2-amine (Amphetamine)α-isomerMore PotentMore Potent

N-Methylated and N,N-Dimethylated Analogues

The addition of methyl groups to the nitrogen atom of 2-phenylpropan-1-amine progressively alters its pharmacological activity. The N-methylated analogue, N-methyl-2-phenylpropan-1-amine (MPPA), and the N,N-dimethylated analogue, N,N-dimethyl-2-phenylpropan-1-amine (DMPPA), exhibit distinct profiles compared to the primary amine.

MPPA, the N-methylated version, also acts as a substrate at both DAT and NET, but it is less potent than its corresponding amphetamine isomer, methamphetamine. researchgate.net The releasing actions of both 2-phenylpropan-1-amine and its N-methylated analogue are more potent at NETs than at DATs. researchgate.netnih.gov

Further methylation to the tertiary amine, N,N-dimethyl-2-phenylpropan-1-amine (DMPPA), leads to a significant reduction in activity. DMPPA is only a weak substrate at NETs and has negligible activity at DATs. researchgate.netnih.gov This is in contrast to the N,N-dimethylated analogue of amphetamine (N,N-dimethylamphetamine), which, while having weaker stimulant effects than amphetamine or methamphetamine, still retains some activity. wikipedia.orgiiab.menih.gov The dopamine-depleting effects of N,N-dimethylamphetamine are approximately one-eighth of those of methamphetamine. nih.gov The progressive N-methylation of 2-phenylpropan-1-amine demonstrates a decline in substrate potency at monoamine transporters. researchgate.netnih.gov

Table 2: Effect of N-Methylation on Monoamine Transporter Activity
CompoundN-SubstitutionActivity at DATActivity at NET
2-phenylpropan-1-aminePrimary AmineSubstrateSubstrate
N-methyl-2-phenylpropan-1-amine (MPPA)Secondary Amine (N-Methyl)SubstrateSubstrate
N,N-dimethyl-2-phenylpropan-1-amine (DMPPA)Tertiary Amine (N,N-Dimethyl)Weak/InactiveWeak Substrate

Structural Analogues with Varied Alkyl Chain Lengths

The length of the N-alkyl substituent is a key determinant of the biological activity of phenylpropanamines. For the 1-phenylpropan-2-amine (amphetamine) series, it has been established that as the length of the N-alkyl chain increases, the potency as a dopamine releasing agent and reuptake inhibitor generally decreases. wikipedia.org

The order of potency for N-alkylated amphetamines is as follows: amphetamine (unsubstituted) > methamphetamine (N-methyl) > ethylamphetamine (N-ethyl) > propylamphetamine (N-propyl) > butylamphetamine (N-butyl). wikipedia.org Propylamphetamine is only a weak dopamine reuptake inhibitor rather than a releaser, and butylamphetamine is essentially inactive at the dopamine transporter. wikipedia.org This trend suggests that increasing the steric bulk on the nitrogen atom beyond a methyl or ethyl group is detrimental to activity at the dopamine transporter. While specific data for a homologous series of N-alkylated 2-phenylpropan-1-amines is not as readily available, the data from the N-methyl and N,N-dimethyl analogues suggest a similar trend of decreasing activity with increased N-substitution.

Table 3: General Trend of N-Alkyl Chain Length on Amphetamine Potency
N-Alkyl SubstituentRelative Potency at Dopamine Transporter
-H (Amphetamine)Highest
-CH₃ (Methamphetamine)High
-CH₂CH₃ (Ethylamphetamine)Moderate
-CH₂CH₂CH₃ (Propylamphetamine)Weak
-CH₂CH₂CH₂CH₃ (Butylamphetamine)Inactive

Advanced Analytical Chemistry Techniques for N Ethyl 2 Phenylpropan 1 Amine Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation of N-ethyl-2-phenylpropan-1-amine from complex matrices and for the resolution of its stereoisomers. These methods are typically coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the eluted molecules are ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the fragments is detected.

The electron impact (EI) mass spectra of N-alkylated phenethylamines are often characterized by a base peak resulting from the cleavage of the C-C bond alpha to the nitrogen atom. For instance, in the analysis of related compounds such as N-ethylamphetamine and N-propylamphetamine, the base peaks are observed at m/z 72 and m/z 86, respectively. uaic.ro These characteristic fragmentation patterns are crucial for the identification of the N-alkyl substituent. The differentiation of regioisomers, which have identical molecular weights and similar fragmentation patterns, can be challenging and often requires high-resolution capillary GC columns for effective separation prior to mass spectral analysis. auburn.edunih.gov

Illustrative GC-MS Fragmentation Data for Analogous N-Alkylated Amphetamines

CompoundMolecular Ion (M+)Base Peak (m/z)Other Key Fragments (m/z)
N-Ethylamphetamine1637291, 65
N-Propylamphetamine1778691, 65

This table presents expected fragmentation patterns for compounds structurally similar to this compound to illustrate the principles of GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for compounds that are thermally labile or not easily volatilized. In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique is highly sensitive and can be used for the simultaneous quantification of multiple analytes in complex mixtures.

While specific LC-MS methods for this compound are not readily found in the literature, methods developed for the analysis of other amphetamine-type substances can be adapted. These methods often employ reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. mdma.ch Detection is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Chiral Separation Techniques for Enantiomer Resolution

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. As enantiomers can exhibit different pharmacological and toxicological properties, their separation and quantification are of significant importance. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for the resolution of enantiomers.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. For amphetamine-like compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. The choice of the mobile phase, which often includes a polar organic solvent and an amine modifier, is critical for achieving optimal separation.

Spectroscopic Elucidation Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the ethyl group, and the protons of the propanamine backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide a complete picture of the proton connectivity. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment.

Expected ¹H NMR Chemical Shift Ranges for this compound Analogs

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.1 - 7.4Multiplet
Methine (CH)2.5 - 3.0Multiplet
Methylene (CH₂)2.3 - 2.8Multiplet
Methyl (CH₃)0.9 - 1.2Triplet/Doublet

This table provides generalized expected chemical shift ranges based on data for structurally related phenethylamines.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the ethyl and propyl groups. The vapor phase infrared spectra of regioisomeric phenethylamines, such as N-ethylphenethylamine and methamphetamine, show distinct variations in absorption wavelengths and intensities, allowing for their differentiation. chromatographytoday.com

Characteristic FTIR Absorption Bands for N-Alkylated Phenethylamines

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Secondary Amine
Aromatic C-H Stretch3000 - 3100Phenyl Ring
Aliphatic C-H Stretch2850 - 2960Ethyl and Propyl Groups
C=C Stretch1450 - 1600Aromatic Ring
C-N Stretch1020 - 1250Aliphatic Amine

This table outlines the general regions where key functional groups in this compound and similar compounds would be expected to absorb infrared radiation.

Application as Analytical Reference Standards and Internal Standards

In the realm of advanced analytical chemistry, the purity and identity of compounds are paramount for accurate research and quality control. This compound serves as a crucial tool in this context, primarily through its application as an analytical reference standard. This role is essential for the precise identification and quantification of this specific amine in various analytical methodologies.

The primary application of this compound as a reference material is in the analysis of pharmaceutical impurities. Regulatory bodies and pharmacopoeias establish stringent limits on the presence of impurities in drug substances and products to ensure their safety and efficacy. Certified reference standards, such as this compound hydrochloride, provide the benchmark against which analytical laboratories can compare their findings.

The availability of this compound as a reference standard facilitates a range of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are common methods where a well-characterized reference standard is indispensable. In these techniques, the retention time and mass spectrum of the reference standard are used to confirm the presence of this compound in a sample and to accurately determine its concentration.

While detailed research findings on the specific use of this compound as an internal standard in published studies are not widely available, its properties make it a suitable candidate for such applications. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to samples, calibrators, and controls. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative analysis. For this compound to be used as an internal standard, it would typically be employed in the analysis of other structurally related amines.

The utility of this compound as a reference standard is underscored by its inclusion in catalogs of pharmaceutical impurities. This indicates its recognized importance in the quality control processes within the pharmaceutical industry.

Table 1: Applications of this compound in Analytical Chemistry

Application Analytical Technique(s) Purpose
Reference Standard HPLC, GC, MS Identification and quantification of this compound as a pharmaceutical impurity.

| Potential Internal Standard | HPLC, GC, MS | To improve accuracy and precision in the quantification of structurally similar amines. |

In Vitro and in Vivo Preclinical Research Models for N Ethyl 2 Phenylpropan 1 Amine

In Vitro Experimental Systems

Radioligand Binding Assays (e.g., Synaptosomes, Transfected Cell Lines)

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors and transporters. While comprehensive binding data for N-ethyl-2-phenylpropan-1-amine is not extensively detailed in publicly available literature, studies on structurally related phenethylamines provide insights into their potential targets. These compounds typically exhibit affinity for monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

No specific radioligand binding data (Ki values) for this compound at various monoamine transporters and receptors were found in the reviewed sources. Further research is needed to fully characterize its binding profile.

Monoamine Uptake and Release Assays

Monoamine uptake and release assays are functional experiments that measure a compound's ability to inhibit the reuptake of neurotransmitters or to induce their release from neurons. Research on N,α-diethylphenethylamine (DEPEA), a closely related analog, demonstrates its activity as a monoamine releaser.

In vitro studies using rat brain synaptosomes or cells expressing human monoamine transporters have shown that this compound and its analogs act as substrates for both the dopamine transporter (DAT) and the norepinephrine transporter (NET). researchgate.netnih.gov These compounds are generally less potent than amphetamine. researchgate.net Specifically, DEPEA was found to be a fully efficacious releaser at NET, but only a weak partial releaser at DAT, achieving about 40% of the maximal effect observed with a full agonist. nih.gov

CompoundAssayTransporterIC50 (nM) - Uptake InhibitionEC50 (nM) - Release
N,α-diethylphenethylamine (DEPEA)[3H]DA Uptake InhibitionDAT183 ± 21-
N,α-diethylphenethylamine (DEPEA)[3H]NE Uptake InhibitionNET48 ± 5-
N,α-diethylphenethylamine (DEPEA)[3H]DA ReleaseDAT-128 ± 15 (Partial)
N,α-diethylphenethylamine (DEPEA)[3H]NE ReleaseNET-41 ± 4

Cellular Assays for Receptor Activation and Signal Transduction (e.g., ERK, Receptor Endocytosis)

Cellular assays are employed to investigate the downstream signaling pathways activated by a compound following its interaction with a receptor. Phenethylamines are known to be agonists at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that can modulate monoamine neurotransmission. Activation of TAAR1 is known to stimulate various intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK).

Further research is required to specifically determine the effects of this compound on cellular signaling pathways such as ERK activation and receptor endocytosis.

In Vivo Animal Model Applications

Assessment of Neurochemical Effects in Rodent Brain

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This method provides direct evidence of a drug's effect on neurochemistry. While no specific in vivo microdialysis data for this compound were found, the in vitro data suggest that it would likely increase extracellular concentrations of dopamine and norepinephrine in the brain by promoting their release and inhibiting their reuptake. Amphetamine-like compounds are known to produce robust increases in dopamine levels in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.

Direct in vivo microdialysis studies are needed to confirm and quantify the neurochemical effects of this compound in the rodent brain.

Pharmacological Profiling in Freely Moving Animals

The pharmacological effects of this compound and its analogs have been characterized in freely moving animals, typically rats, by monitoring changes in locomotor activity and physiological parameters. Studies on DEPEA have shown that it produces significant increases in locomotor activity, blood pressure, and heart rate in rats. researchgate.netnih.gov These effects are indicative of a central nervous system stimulant action. The potency of these α-ethylphenethylamine analogs is generally found to be about 10-fold less than that of amphetamine. researchgate.netnih.gov

CompoundAnimal ModelParameterDose Range (mg/kg, s.c.)Effect
N,α-diethylphenethylamine (DEPEA)RatLocomotor Activity1 - 10Dose-dependent increase
N,α-diethylphenethylamine (DEPEA)RatMean Arterial Pressure1 - 10Dose-dependent increase
N,α-diethylphenethylamine (DEPEA)RatHeart Rate1 - 10Dose-dependent increase

Investigation of Metabolic Pathways in Animal Systems

The metabolic fate of this compound, also known as etilamfetamine, has been a subject of interest in understanding its pharmacological and toxicological profile. Studies in animal models have been crucial in elucidating the biotransformation pathways of this compound. The primary metabolic processes involve Phase I reactions, such as N-dealkylation and hydroxylation, followed by Phase II conjugation reactions.

Phase I Metabolism

Hydroxylation: Based on the metabolism of structurally related phenethylamine (B48288) compounds, another anticipated Phase I metabolic reaction is hydroxylation. This can occur on the aromatic ring (aromatic hydroxylation) or on the alkyl side chain (aliphatic hydroxylation). For instance, amphetamine, the N-dealkylated metabolite, is known to undergo aromatic hydroxylation to form 4-hydroxyamphetamine in rats nih.gov. It is therefore plausible that this compound itself could be hydroxylated at the para-position of the phenyl ring.

N-Oxidation: In vitro studies with liver homogenates from rats have demonstrated the formation of N-oxygenated products for structurally similar compounds like N-propylamphetamine wikipedia.orgnih.gov. These findings suggest that this compound could also undergo N-oxidation to form N-hydroxy-N-ethyl-2-phenylpropan-1-amine and the corresponding N-oxide.

Phase II Metabolism

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate their excretion from the body. Common conjugation reactions for hydroxylated metabolites of phenethylamines include glucuronidation and sulfation. For example, 4-hydroxyamphetamine, a metabolite of amphetamine, is known to be conjugated before excretion nih.gov. Therefore, it is expected that any hydroxylated metabolites of this compound would also be subject to conjugation.

In Vitro and In Vivo Correlation

In vitro studies using animal liver microsomes and hepatocytes are instrumental in identifying potential metabolites and the enzymes involved in the metabolic pathways. Such studies on related compounds have shown that cytochrome P450 (CYP) enzymes are primarily responsible for the oxidative metabolism, including N-dealkylation and hydroxylation. While specific studies on this compound are limited, the metabolic pathways of analogous compounds provide a strong predictive framework for its biotransformation in animal systems.

The table below summarizes the expected metabolic pathways and resulting metabolites of this compound based on studies of the parent compound and structurally related amphetamines in animal models.

Metabolic Pathway Metabolite Animal Model System
N-DealkylationAmphetamineIn vivo (general)
Aromatic Hydroxylation4-Hydroxy-N-ethyl-2-phenylpropan-1-aminePredicted based on related compounds
Aromatic Hydroxylation of Metabolite4-HydroxyamphetamineRat (from amphetamine)
N-OxidationN-Hydroxy-N-ethyl-2-phenylpropan-1-aminePredicted based on in vitro rat liver studies of related compounds
ConjugationGlucuronide and sulfate conjugates of hydroxylated metabolitesPredicted based on related compounds

The following table details the primary metabolite identified in animal systems.

Parent Compound Metabolite Metabolic Reaction Significance
This compoundAmphetamineN-DealkylationActive metabolite contributing to pharmacological effects

Future Perspectives and Emerging Research Avenues for N Ethyl 2 Phenylpropan 1 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-ethyl-2-phenylpropan-1-amine and its analogs is a critical aspect of its research. Future efforts are likely to focus on developing more efficient, stereoselective, and environmentally friendly synthetic methods. Traditional approaches often involve multi-step processes with the potential for significant waste generation. Modern synthetic strategies, however, are moving towards more elegant and sustainable solutions.

One promising avenue is the use of biocatalytic methods . The alkylation of amines using either alcohols or carboxylic acids represents a milder and safer alternative to traditional methods that use genotoxic alkyl halides. acs.orgnih.govacs.org Biocatalytic systems, for instance, could employ a reductive aminase (RedAm) from organisms like Aspergillus oryzae in combination with either a primary alcohol/alcohol oxidase (AO) or a carboxylic acid/carboxylic acid reductase (CAR) to facilitate N-alkylation reactions. acs.orgnih.gov These one-pot systems offer the potential for high conversion rates and simplified workup procedures, reducing both cost and environmental impact. acs.orgnih.gov

Another area of development is the chemoenzymatic synthesis of related 1-arylpropan-2-amines. uniovi.esresearchgate.net These methods combine the selectivity of enzymatic reactions with the versatility of chemical catalysis. For example, a sequence involving the metal-catalyzed Wacker-Tsuji oxidation of allylbenzenes followed by an asymmetric biotransamination step can produce optically active 1-arylpropan-2-amines. uniovi.es The use of transaminases in this process allows for the stereoselective synthesis of either enantiomer of the target compound, which is crucial for studying the differential biological activities of stereoisomers. uniovi.esresearchgate.net

Below is a table summarizing potential novel synthetic approaches:

Synthetic ApproachKey FeaturesPotential Advantages
Biocatalytic N-Alkylation Use of reductive aminases with alcohol or carboxylic acid reductases in one-pot systems. acs.orgnih.govHigh conversion rates, mild reaction conditions, reduced waste, and simplified purification. acs.orgnih.govacs.org
Chemoenzymatic Synthesis Combination of metal-catalyzed reactions (e.g., Wacker-Tsuji oxidation) with enzymatic transformations (e.g., transamination). uniovi.esresearchgate.netStereoselective production of enantiopure compounds, enabling the study of stereospecific biological activity. uniovi.esresearchgate.net
Selective N-Alkylation using Deep Eutectic Solvents (DES) Utilization of DES as both a catalyst and a solvent for N-alkylation reactions. researchgate.netEnvironmentally benign, biodegradable, non-toxic, cost-effective, and recyclable. researchgate.net

Identification of Unexplored Biological Targets and Pathways

While this compound is known to interact with monoamine transporters, its full spectrum of biological targets is likely more extensive. Future research will aim to identify and characterize these unexplored targets to build a more complete pharmacological profile.

Substituted phenethylamines, as a class, are known to be psychoactive drugs that can act as central nervous system stimulants, hallucinogens, and entactogens. wikipedia.orgunodc.org Their primary mechanism often involves the release of dopamine (B1211576), norepinephrine (B1679862), and/or serotonin (B10506). wikipedia.orgwikipedia.org However, the nuances of their interactions with various receptors and transporters can lead to a wide range of effects.

A particularly interesting and relatively underexplored target for phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1) . utas.edu.aunih.govyoutube.com TAAR1 is a G-protein coupled receptor that is activated by trace amines, a class of compounds structurally related to classical biogenic amines. utas.edu.aunih.gov Phenethylamine (B48288) itself is a potent agonist of TAAR1. wikipedia.org Activation of TAAR1 can modulate the activity of dopaminergic and serotonergic neurons, suggesting its potential as a therapeutic target for a variety of neuropsychiatric disorders. utas.edu.auyoutube.comyoutube.com Investigating the interaction of this compound with TAAR1 could reveal novel mechanisms of action and potential therapeutic applications.

Furthermore, the potential for co-release of dopamine and norepinephrine from noradrenergic neurons in certain brain regions, such as the prefrontal cortex, presents another intriguing area of research. nih.gov The activity of this compound as a norepinephrine-dopamine releasing agent could have complex effects on neurotransmitter levels in brain regions where these systems overlap. Understanding how this compound influences the balance of these neurotransmitters could provide insights into its psychoactive effects and therapeutic potential. nih.gov

The following table outlines potential unexplored biological targets for this compound:

Potential TargetRationale for InvestigationPotential Implications
Trace Amine-Associated Receptor 1 (TAAR1) Phenethylamine is a known TAAR1 agonist, and this receptor modulates dopamine and serotonin systems. utas.edu.aunih.govyoutube.comwikipedia.orgDiscovery of novel mechanisms for treating psychosis, depression, and other neuropsychiatric disorders. utas.edu.auyoutube.com
Serotonin Receptor Subtypes Many substituted phenethylamines exhibit affinity for various 5-HT receptor subtypes, influencing their psychedelic and entactogenic properties. frontiersin.orgresearchgate.netA more detailed understanding of the compound's psychoactive profile and potential for therapeutic modulation of the serotonin system.
Vesicular Monoamine Transporter 2 (VMAT2) Phenethylamine inhibits VMAT2, affecting the storage and release of monoamine neurotransmitters. wikipedia.orguky.eduInsights into the compound's ability to alter vesicular monoamine transport and its downstream effects on neurotransmission.
Adrenergic Receptors Structural modifications of phenethylamines can significantly alter their affinity for adrenergic receptor subtypes. consensus.appElucidation of the compound's cardiovascular and other peripheral effects.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and pharmacology. For this compound, these in silico approaches can provide valuable insights into its structure-activity relationship (SAR), helping to predict the biological activity of novel analogs and to design compounds with improved selectivity and potency.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method for correlating the structural or physicochemical properties of a series of compounds with their biological activity. koreascience.kr For phenethylamine derivatives, QSAR models can be developed to predict their affinity and selectivity for monoamine transporters. nih.govacs.org By analyzing a dataset of phenethylamines with known activities, these models can identify key molecular descriptors that are crucial for transporter interaction. This information can then be used to predict the activity of new, unsynthesized derivatives of this compound.

Molecular docking is another computational technique that can be used to predict the binding orientation and affinity of a ligand to its target receptor or transporter. koreascience.kr By creating a three-dimensional model of the target protein, researchers can simulate the interaction of this compound and its analogs with the binding site. nih.gov This can help to rationalize observed SAR data and to guide the design of new compounds with enhanced binding characteristics. For example, docking studies can be used to investigate how different substitutions on the phenyl ring or the ethylamine (B1201723) side chain of this compound affect its interaction with the dopamine and norepinephrine transporters.

The table below highlights key computational approaches for SAR prediction:

Computational MethodApplication to this compoundExpected Outcomes
Quantitative Structure-Activity Relationship (QSAR) Development of models to correlate structural features of phenethylamine analogs with their activity at monoamine transporters. nih.govacs.orgPrediction of the potency and selectivity of novel this compound derivatives; identification of key structural determinants for activity.
Molecular Docking Simulation of the binding of this compound and its analogs to homology models of monoamine transporters (DAT, NET, SERT). koreascience.krnih.govnih.govUnderstanding the molecular basis of ligand-transporter interactions; rationalizing SAR data; guiding the design of more selective ligands.
Pharmacophore Modeling Identification of the essential three-dimensional arrangement of chemical features required for biological activity at a specific target.Design of novel scaffolds that retain the key pharmacophoric elements for interaction with monoamine transporters or other targets.

Role in Drug Discovery and Development of Research Probes

The unique pharmacological profile of this compound and its analogs makes them valuable tools for drug discovery and for the development of research probes to investigate the function of the central nervous system.

As a norepinephrine-dopamine releasing agent, this compound can serve as a lead compound for the development of novel therapeutics for conditions characterized by deficits in dopaminergic and noradrenergic neurotransmission, such as attention-deficit/hyperactivity disorder (ADHD) and certain forms of depression. By systematically modifying its structure and evaluating the effects on transporter activity and selectivity, medicinal chemists can aim to develop compounds with improved therapeutic indices. The 2-phenethylamine scaffold is present in a wide range of biologically active compounds, highlighting its versatility in drug design. nih.govresearchgate.net

Furthermore, this compound can be developed into a research probe to explore the structure and function of monoamine transporters and other biological targets. For example, radiolabeled versions of the compound could be synthesized for use in positron emission tomography (PET) imaging studies to visualize and quantify the distribution of monoamine transporters in the living brain. This would be a valuable tool for studying the role of these transporters in various neurological and psychiatric disorders.

Additionally, fluorescently tagged derivatives of this compound could be developed as probes for use in in vitro assays to study the kinetics of transporter binding and substrate translocation with high spatial and temporal resolution. Such probes would be invaluable for high-throughput screening of new compounds that modulate transporter function.

The table below summarizes the potential roles of this compound in drug discovery:

ApplicationDescriptionPotential Impact
Lead Compound for Drug Development Serves as a starting point for the design and synthesis of novel norepinephrine-dopamine releasing agents with improved therapeutic properties. nih.govresearchgate.netDevelopment of new treatments for ADHD, depression, and other disorders involving monoamine dysregulation.
Radiolabeled Research Probe (e.g., for PET) Synthesis of isotopically labeled this compound to visualize and quantify monoamine transporters in the brain.Enhanced understanding of the role of monoamine transporters in health and disease; a tool for assessing the efficacy of new drugs.
Fluorescently Labeled Research Probe Development of fluorescent derivatives to study transporter dynamics and for use in high-throughput screening assays.Facilitation of the discovery of new allosteric modulators and inhibitors of monoamine transporters.
Pharmacological Tool Use as a specific ligand to investigate the physiological and behavioral roles of norepinephrine and dopamine co-release. nih.govnih.govDeeper insights into the complex interplay of neurotransmitter systems in the brain.

Q & A

Q. Q1. What are the standard synthetic routes for N-ethyl-2-phenylpropan-1-amine, and how are its structural features confirmed?

this compound is typically synthesized via reductive amination or alkylation of primary amines with appropriate carbonyl precursors. For example, analogs such as N-substituted 2-phenylcyclopropylmethylamines (e.g., compounds 29–31 in ) are prepared using method B, involving condensation of amines with cyclopropane precursors under controlled conditions. Structural confirmation relies on ¹H NMR (e.g., δ 1.2–3.5 ppm for ethyl and methylene groups) and ¹³C NMR (e.g., 40–60 ppm for amine-attached carbons). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (e.g., ±0.001 Da deviation) .

Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., ethyl group triplets at ~1.2 ppm) and aromatic proton splitting patterns (ortho/meta/para positions).
  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₇N) with exact mass matching (<2 ppm error).
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 255 nm (λmax for conjugated aryl-amine systems) .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) optimize molecular geometry and compute HOMO-LUMO gaps to predict reactivity. Incorporate exact exchange terms (as in Becke’s 1993 functional) to improve thermochemical accuracy for amine derivatives . Compare computed NMR chemical shifts (via gauge-including atomic orbital methods) with experimental data to validate conformational stability .

Q. Q4. How can researchers resolve contradictions between experimental and computational data for amine derivatives like this compound?

  • Data Reconciliation : Cross-validate NMR shifts using multiple solvents (DMSO-d₆ vs. CDCl₃) to rule out solvent effects.
  • Error Analysis : Quantify deviations in DFT-predicted vs. experimental bond angles (e.g., C-N-C in ethylamine groups) and refine basis sets (e.g., cc-pVTZ) for better agreement.
  • Dynamic Effects : Use molecular dynamics simulations to account for rotational barriers in ethyl groups affecting NMR splitting .

Q. Q5. What strategies are effective in designing biologically active analogs of this compound?

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., fluoro or methoxy) to aryl rings to enhance receptor binding, as seen in serotonin 5-HT2C receptor ligands ().
  • Stereochemical Control : Synthesize enantiomers via chiral catalysts and assess activity differences using in vitro assays (e.g., cAMP signaling for GPCR targets) .

Q. Q6. How can researchers ensure the stability and purity of this compound during long-term storage?

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation.
  • Purity Monitoring : Periodically reanalyze via HPLC (e.g., C18 column, acetonitrile/water gradient) and compare retention times with reference standards.
  • Degradation Screening : Use LC-MS to detect oxidation byproducts (e.g., N-oxide formation) .

Methodological Best Practices

Q. Q7. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite.
  • Waste Disposal : Collect amine waste in sealed containers for incineration by licensed facilities .

Q. Q8. How can crystallographic data (if available) enhance the structural understanding of this compound?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles using programs like SHELXL (). Refine hydrogen positions via difference Fourier maps.
  • Packing Analysis : Identify intermolecular interactions (e.g., NH…π contacts) influencing solid-state stability .

Analytical Challenges

Q. Q9. How can impurities in this compound be identified and quantified?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) using multiple reaction monitoring (MRM).
  • Thresholds : Follow ICH guidelines, limiting unspecified impurities to <0.1% and total impurities to <0.5% ().

Q. Q10. What are the limitations of using NMR alone for structural elucidation of amine derivatives?

  • Dynamic Effects : Rapid rotation of ethyl groups may average NMR signals, masking conformers. Use low-temperature NMR (-40°C) to "freeze" rotamers.
  • Overlap in Aromatic Regions : Employ 2D techniques (HSQC, HMBC) to resolve crowded regions .

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